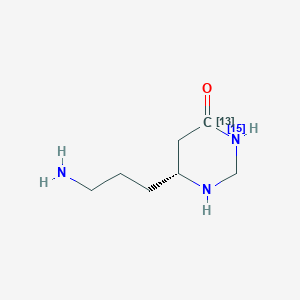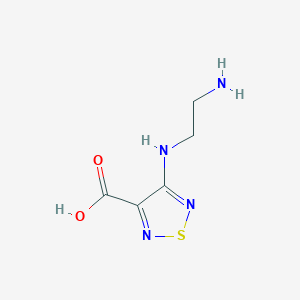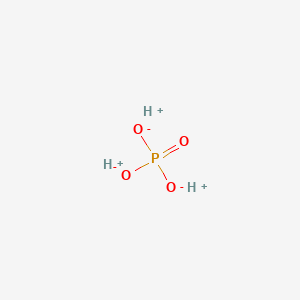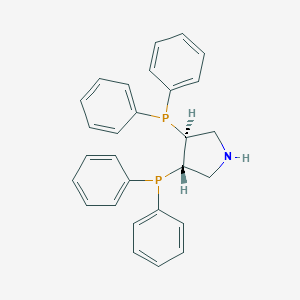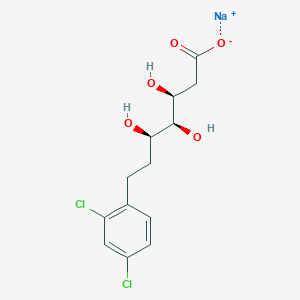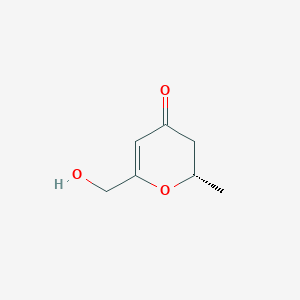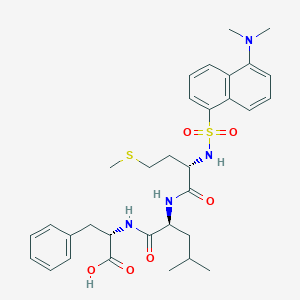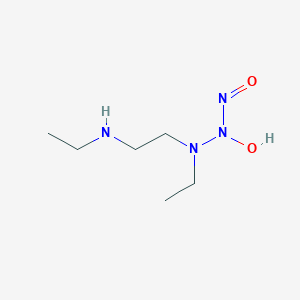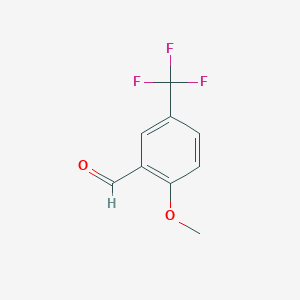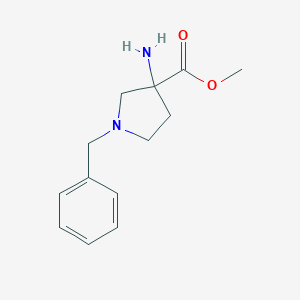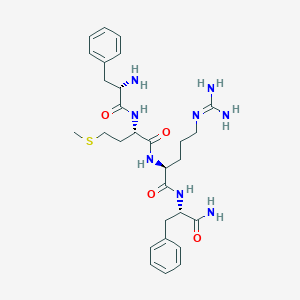
Fmrfamide
Overview
Description
It was first identified in the hard clam (Mercenaria mercenaria) and is known for its role in regulating cardiac activity . This tetrapeptide is composed of the amino acids phenylalanine, methionine, arginine, and phenylalanine, and it is found in various invertebrates, including insects, nematodes, mollusks, and annelids .
Mechanism of Action
Target of Action
Fmrfamide, a neuropeptide from a broad family of this compound-related peptides (FaRPs), primarily targets the This compound receptor (FR) . This receptor is a G-protein-coupled receptor (GPCR) found in muscle cells . The this compound receptor plays a crucial role in mediating the effects of this compound, particularly in inducing muscle contractions .
Mode of Action
This compound interacts with its target, the this compound receptor, to induce contractions in muscle fibers in a calcium-dependent manner . This interaction is mediated through a G-protein-coupled receptor and second messengers . This compound-induced contractions were significantly reduced in organisms with reduced expression of the this compound receptor .
Biochemical Pathways
This compound affects various biochemical pathways. In the Hard clam (Mercenaria mercenaria), this compound has been demonstrated to increase both the force and frequency of the heartbeat through a biochemical pathway that involves the increase of cytoplasmic cAMP in the ventricular region .
Pharmacokinetics
It is known that this compound signaling from the nervous system is critical for the rhythmic activation of certain cells . This suggests that the distribution and elimination of this compound may be tightly regulated to allow for precise control of physiological processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rhythmic activation of certain cells by this compound signaling from the nervous system is critical for certain physiological processes . This suggests that the nervous system’s state and the overall physiological environment can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Fmrfamide interacts with various enzymes, proteins, and other biomolecules. Over 50 this compound-related peptides have been isolated and their structures characterized . These peptides generally exhibit excitatory action on hearts of molluscs .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, in the cuttlefish Sepia officinalis, the complex color patterns display is under the regulation of the this compound-related peptide (FaRP) family .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Each of the four FaRPs encoded by the cDNA in cuttlefish causes chromatophore expansion .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It’s observed that several different FaRPs each cause chromatophore expansion when applied to an in vitro chromatophore bioassay .
Preparation Methods
Synthetic Routes and Reaction Conditions
FMRFamide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is added to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding this compound is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
FMRFamide undergoes various chemical reactions, including:
Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Substitution: Amino acid substitution can be achieved using site-directed mutagenesis in recombinant DNA technology.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Various analogs of this compound with modified amino acid sequences.
Scientific Research Applications
FMRFamide has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Industry: Utilized in the development of bioactive compounds and as a tool for studying neuropeptide functions.
Comparison with Similar Compounds
FMRFamide is part of a larger family of this compound-related peptides (FaRPs), which share the common -RFamide sequence at their C-terminus. Similar compounds include:
Neuropeptide F (NPF): Involved in regulating feeding behavior and energy balance.
Short Neuropeptide F (sNPF): Plays a role in growth and development.
Myosuppressins: Inhibit muscle contractions.
Sulfakinins: Regulate gut motility and feeding behavior.
This compound is unique in its ability to directly activate sodium channels (FaNaCs) in addition to GPCRs, which distinguishes it from other FaRPs that primarily act through GPCRs .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)/t21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSPDMCSKYUFBX-ZJZGAYNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64190-70-1 | |
| Record name | Fmrfamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064190701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NEUROPEPTIDE C (MACROCALLISTA NIMBOSA CARDIOEXCITATORY) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8953X1KZFL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of FMRFamide?
A1: this compound exerts its effects by binding to specific receptors. In invertebrates, these receptors are primarily ligand-gated ion channels, specifically sodium channels known as this compound-gated sodium channels (FaNaCs) []. Upon binding, these channels open, allowing an influx of sodium ions into the cell, leading to depolarization and neuronal excitation [, ].
Q2: Does this compound only activate excitatory pathways?
A2: While this compound often has excitatory effects, it can also modulate potassium channels, leading to hyperpolarization and neuronal inhibition [, , ]. For instance, in Aplysia neurons, this compound can enhance a potassium current similar to the S-current, which is typically suppressed by serotonin [, ].
Q3: How does this compound's modulation of ion channels translate into physiological effects?
A3: this compound's modulation of ion channels influences various physiological processes. For example, in mollusks, it plays a role in cardiac activity, muscle contraction, and modulation of synaptic transmission [, , , , ]. In insects, it has been implicated in the control of heart rate, gut motility, and possibly development and reproduction [, ].
Q4: Does this compound always act directly on ion channels?
A4: While this compound primarily acts on ligand-gated ion channels in invertebrates, research suggests it might also utilize second messenger systems in some instances [, ]. For example, in Aplysia, evidence points towards the involvement of a G-protein in mediating this compound's effects on potassium currents [].
Q5: Are there differences in how this compound acts in vertebrates compared to invertebrates?
A5: While invertebrate this compound receptors are primarily ligand-gated ion channels, the receptors in vertebrates are less well-characterized. There is evidence suggesting this compound might interact with mammalian opioid systems, potentially acting as an endogenous anti-opiate [].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C33H46N8O7. Its molecular weight is 650.77 g/mol.
Q7: How does modifying the structure of this compound affect its activity?
A7: Structural modifications to this compound significantly influence its potency and selectivity. For example, substituting phenylalanine with leucine in the second position (FLRFamide) often retains activity but may exhibit altered potency at certain receptors [, ]. Modifying the C-terminal amide group generally abolishes activity [].
Q8: Are there examples of this compound analogs with distinct pharmacological profiles?
A8: Yes, the heptapeptide GDPFLRFamide, found in some mollusks, displays different potencies and sometimes opposing effects compared to this compound. This suggests the presence of distinct receptor subtypes for these peptides [, ].
Q9: What experimental models are used to study this compound's effects?
A9: Research on this compound utilizes various models, including isolated organs (e.g., hearts, muscles) [, ], individual neurons in culture [, ], and whole animal studies [, ]. These models help elucidate the diverse physiological roles of this compound and its analogs.
Q10: Are there specific behaviors in animals linked to this compound signaling?
A10: Yes, studies suggest this compound might be involved in regulating behaviors like feeding and locomotion in mollusks []. In rats, this compound injected intracerebroventricularly has been shown to affect immobility time in the forced swim test, potentially through modulation of brain monoamines [].
Q11: What are some crucial tools and techniques used in this compound research?
A11: Key tools include:
- Electrophysiology: Techniques like voltage-clamp and patch-clamp are vital for studying this compound's effects on ion channels and neuronal activity [, , , , ].
- Molecular Biology: Gene cloning, sequencing, and in situ hybridization help identify and localize this compound receptors and study their expression patterns [, , , ].
- Immunohistochemistry: This technique allows visualization of this compound-containing neurons and their projections in tissues and organs [, , , , ].
- Mass Spectrometry: Helps identify and quantify this compound and related peptides in tissues, providing insights into their processing and distribution [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


